N-(4-ethyl-1,2,5-oxadiazol-3-yl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of an oxadiazole ring, a fluorine atom, and a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and reproducibility of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzofuran compounds .
Scientific Research Applications
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,5,6-trimethyl-2-benzofurancarboxamide
- N-(4-Ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methoxyphenoxy)acetamide
Uniqueness
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide is unique due to the presence of the fluorine atom and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
880784-15-6 |
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Molecular Formula |
C14H12FN3O3 |
Molecular Weight |
289.26 g/mol |
IUPAC Name |
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C14H12FN3O3/c1-3-10-13(18-21-17-10)16-14(19)12-7(2)9-6-8(15)4-5-11(9)20-12/h4-6H,3H2,1-2H3,(H,16,18,19) |
InChI Key |
AUPGBNCDKJBECS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NON=C1NC(=O)C2=C(C3=C(O2)C=CC(=C3)F)C |
solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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